molecular formula C25H31NO6 B1243558 Daphmanidins F

Daphmanidins F

Cat. No. B1243558
M. Wt: 441.5 g/mol
InChI Key: RMWZDXAQNNORCN-CJSPYETGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daphmanidins F is a natural product found in Daphniphyllum teijsmannii with data available.

Scientific Research Applications

Vasorelaxant Effects

Daphmanidins F, isolated from the leaves of Daphniphyllum teijsmannii, have shown moderate vasorelaxant effects on rat aorta. This finding suggests potential applications in cardiovascular research, particularly in understanding and possibly treating conditions related to vascular tension and regulation (Morita et al., 2006).

Novel Chemical Structures and Biosynthesis

Daphmanidins, including Daphmanidins F, represent a class of alkaloids with unique chemical structures, offering insights into plant alkaloid biosynthesis and structural biology. The structural elucidation of these compounds, based on spectroscopic data, contributes to the broader field of organic chemistry and natural product research (Kobayashi et al., 2002).

Potential Therapeutic Applications

While not directly related to Daphmanidins F, studies on similar Daphniphyllum alkaloids have explored their potential therapeutic applications, such as neuroprotective effects and antiviral activities. These findings could guide future research into the therapeutic potential of Daphmanidins F and related compounds (Lawrence, 2010).

Antioxidant Activities

Other related Daphniphyllum alkaloids have shown potent antioxidant activities, which might also be an area of interest for Daphmanidins F research. These activities are significant in the context of oxidative stress-related diseases and cellular protection (Mu et al., 2007).

properties

Product Name

Daphmanidins F

Molecular Formula

C25H31NO6

Molecular Weight

441.5 g/mol

IUPAC Name

methyl (1R,5S,6R,9R,10S,13R,19R,21R)-9-(acetyloxymethyl)-21-hydroxy-5-methyl-20-oxa-3-azaheptacyclo[11.5.2.16,10.01,9.02,6.013,19.016,19]henicosa-2,16-diene-17-carboxylate

InChI

InChI=1S/C25H31NO6/c1-13-11-26-20-23(13)9-8-21(12-31-14(2)27)17(18(23)28)5-7-22-6-4-16-15(19(29)30-3)10-24(20,21)25(16,22)32-22/h13,17-18,28H,4-12H2,1-3H3/t13-,17-,18-,21-,22+,23+,24+,25+/m1/s1

InChI Key

RMWZDXAQNNORCN-CJSPYETGSA-N

Isomeric SMILES

C[C@@H]1CN=C2[C@@]13CC[C@@]4([C@]25CC(=C6[C@]57[C@@](O7)(CC[C@@H]4[C@H]3O)CC6)C(=O)OC)COC(=O)C

Canonical SMILES

CC1CN=C2C13CCC4(C25CC(=C6C57C(O7)(CCC4C3O)CC6)C(=O)OC)COC(=O)C

synonyms

daphmanidin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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